![molecular formula C10H12INO2 B1438580 4-[(4-Iodophenyl)amino]butanoic acid CAS No. 1039879-15-6](/img/structure/B1438580.png)
4-[(4-Iodophenyl)amino]butanoic acid
概要
説明
“4-[(4-Iodophenyl)amino]butanoic acid” is a chemical compound with the molecular formula C10H11IO2 . It is also known as “4-Iodobenzenebutanoic acid” and "Benzenebutanoic acid, 4-iodo-" . It belongs to the category of aromatic acids .
Synthesis Analysis
A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound 3 was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis
The molecular weight of “this compound” is 290.1 . The InChI key is OGOMLUBUDYFIOG-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . It also participates in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones .Physical And Chemical Properties Analysis
The melting point of “this compound” is 89-89.5 °C, and its predicted boiling point is 351.0±17.0 °C . The predicted density is 1.686±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and its color ranges from white to pale yellow .科学的研究の応用
Chemical and Physicochemical Studies
A comprehensive review on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) illustrates its applications in peptide studies, emphasizing chemical, physicochemical, spectroscopic, and conformational aspects. TOAC, as a spin label probe incorporated in peptides, aids in analyzing peptide backbone dynamics and secondary structure using techniques like EPR spectroscopy, X-ray crystallography, and NMR among others. These methodologies could potentially apply to studying 4-[(4-Iodophenyl)amino]butanoic acid in understanding its interaction with peptides and proteins, thereby contributing to the field of biochemistry and molecular biology (Schreier et al., 2012).
Environmental and Biological Impacts
Research on environmental fate and aquatic effects of various compounds, including those related to the oxo-process chemicals, may offer insights into the environmental behavior of similar chemical entities. These studies address the biodegradability, photo-oxidation, and potential aquatic toxicity, emphasizing the importance of understanding the environmental impacts of chemical substances. This knowledge base supports the development of safer chemical practices and environmental preservation efforts (Staples, 2001).
Biomedical Applications
Analyses of carboxylic acids and their derivatives highlight their pivotal roles in biomedical applications, ranging from acting as building blocks in drug synthesis to serving as biomarkers for assessing cancer risks. For instance, reviews on levulinic acid (LEV) and its application in drug synthesis demonstrate the potential of carboxylic acids in creating value-added chemicals and their role in medicine, offering perspectives on how this compound might be explored in similar contexts (Zhang et al., 2021).
Methodological Advances
Advancements in the analysis of biomarkers and the development of sensors and biosensors for detecting specific amino acids provide a methodological framework that could be adapted to study this compound. Such technologies enable precise quantification and understanding of compounds in biological samples, facilitating research in toxicology, pharmacology, and environmental science (Chen et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-iodoanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAAKGSIAGCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


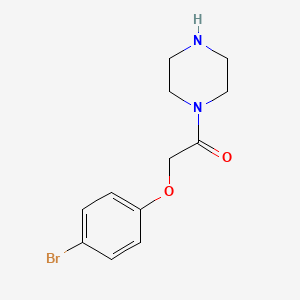
![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)
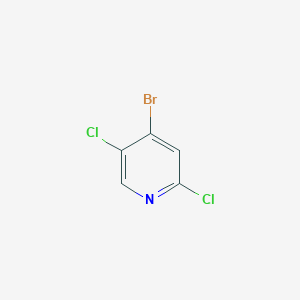

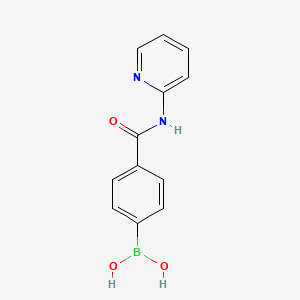
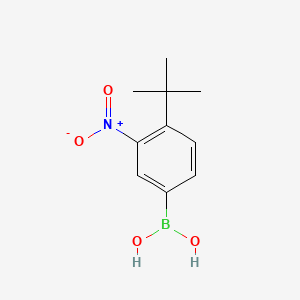
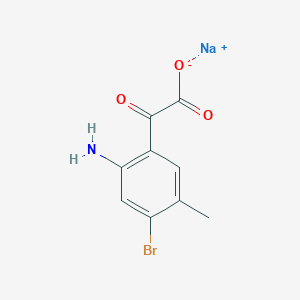
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)

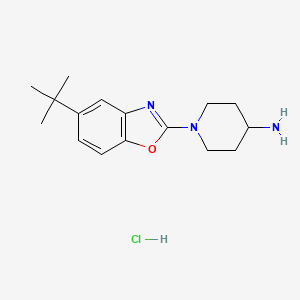
![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)
